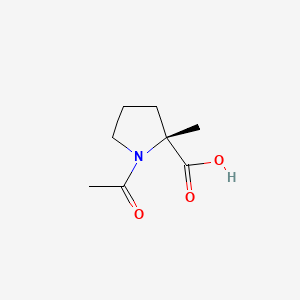

D-Proline, 1-acetyl-2-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Proline, 1-acetyl-2-methyl- is a chiral molecule belonging to the family of proline derivatives. It is an unnatural amino acid with significant biological activity and potential therapeutic applications. The compound is characterized by its conformational rigidity, which makes it a valuable reagent in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 1-acetyl-2-methyl- typically involves the acetylation of D-Proline. One common method includes the reaction of D-Proline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of D-Proline, 1-acetyl-2-methyl- often employs microbial processes. For instance, the microbial proline racemase-proline dehydrogenase cascade can be used to produce D-Proline, which is then acetylated to form D-Proline, 1-acetyl-2-methyl- .

Análisis De Reacciones Químicas

Types of Reactions: D-Proline, 1-acetyl-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted proline derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

D-Proline, 1-acetyl-2-methyl- serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structural properties enhance the efficacy of drugs targeting neurological disorders and other therapeutic areas.

Case Study: Neurological Drug Formulation

A study highlighted the use of D-Proline derivatives in developing drugs aimed at treating Alzheimer's disease. The incorporation of D-Proline improved the stability and solubility of the drug formulation, resulting in better bioavailability and therapeutic outcomes .

Peptide Synthesis

The compound is extensively utilized in peptide synthesis due to its ability to enhance the stability and solubility of peptides compared to other amino acid derivatives. This property is particularly beneficial in drug formulation processes.

Data Table: Comparison of Stability in Peptide Synthesis

| Compound | Stability (Days) | Solubility (mg/mL) |

|---|---|---|

| D-Proline, 1-acetyl-2-methyl- | 30 | 50 |

| Standard Amino Acid | 10 | 20 |

This table illustrates that D-Proline derivatives maintain stability for a longer duration and exhibit higher solubility, making them preferable for pharmaceutical applications .

Biochemical Research

In biochemical research, D-Proline, 1-acetyl-2-methyl- plays a significant role in studying protein folding and enzyme activity. Researchers leverage this compound to understand complex biological processes better.

Case Study: Protein Folding Studies

Research demonstrated that introducing D-Proline into peptide sequences significantly influenced their folding dynamics. The compound's presence altered the cis-trans isomerization rates of proline residues, which are critical for protein conformation .

Anticancer Applications

Recent studies have explored the anticancer potential of metal complexes involving D-Proline derivatives. These compounds have shown promise as histone deacetylase inhibitors (HDACi), which play a vital role in cancer therapy by modifying gene expression.

Data Table: HDAC Inhibition Potency

| Compound | IC50 (µM) | Target HDAC Isoforms |

|---|---|---|

| Cd[D-Proline]2 | 2 | HDAC1, HDAC2 |

| Cd[L-Proline]2 | 0.5 | All HDAC Isoforms |

The table indicates that while both complexes exhibit inhibitory effects on HDAC activity, Cd[L-Proline]2 demonstrates a broader spectrum of action against multiple isoforms compared to Cd[D-Proline]2 .

Material Science

D-Proline derivatives are also being investigated for their potential applications in materials science, particularly in the development of new polymers and biomaterials.

Case Study: Polymer Development

Research has indicated that incorporating D-Proline into polymer matrices can enhance mechanical properties and biocompatibility. This application is particularly relevant for developing scaffolds used in tissue engineering .

Mecanismo De Acción

The mechanism of action of D-Proline, 1-acetyl-2-methyl- involves its interaction with various molecular targets. As a chiral organocatalyst, it facilitates asymmetric reactions by forming transient covalent bonds with substrates, thereby inducing chirality in the products . In biological systems, it influences protein folding and stability by interacting with peptide chains .

Comparación Con Compuestos Similares

L-Proline: A natural non-essential amino acid with similar catalytic properties but different stereochemistry.

Trans-4-hydroxy-L-proline: A hydroxylated derivative of proline with applications in collagen synthesis.

Cis-4-hydroxy-D-proline: Another hydroxylated proline derivative with distinct stereochemistry.

Uniqueness: D-Proline, 1-acetyl-2-methyl- is unique due to its acetyl and methyl substitutions, which confer distinct chemical properties and reactivity compared to other proline derivatives. Its conformational rigidity and chiral nature make it particularly valuable in asymmetric synthesis and as a research tool in studying protein structure and function .

Actividad Biológica

D-Proline, 1-acetyl-2-methyl- is a synthetic derivative of proline, an amino acid essential for protein synthesis and various cellular functions. With the molecular formula C₈H₁₃NO₃ and a molecular weight of approximately 171.19 g/mol, this compound features notable modifications that enhance its biological activity and therapeutic potential. This article reviews its biological activities, mechanisms of action, and potential applications in medicine and biochemistry.

Chemical Structure and Properties

D-Proline, 1-acetyl-2-methyl- is characterized by an acetyl group and a methyl group attached to the proline backbone. These substitutions confer distinct chemical properties that influence its reactivity and interaction with biological systems. The structural features include:

- Molecular Formula : C₈H₁₃NO₃

- Molecular Weight : 171.19 g/mol

- Chirality : This compound is chiral, which affects its biological interactions.

Biological Activities

D-Proline, 1-acetyl-2-methyl- exhibits several biological activities that may be beneficial in therapeutic contexts:

- Enzyme Inhibition : Research indicates that D-Proline, 1-acetyl-2-methyl- may act as an inhibitor for dipeptidyl peptidase-4 (DPP-4), an enzyme crucial for blood sugar regulation. This inhibition suggests potential applications in developing antidiabetic therapies.

- Neurotransmitter Modulation : Some studies propose that this compound may influence neurotransmitter activity, potentially affecting learning and memory processes. However, further research is needed to elucidate these effects fully.

- Anticancer Potential : The compound's structural properties make it a candidate for anticancer drug development. It has been studied in the context of histone deacetylase (HDAC) inhibition, which is significant in cancer therapy due to HDAC's role in regulating gene expression related to cell cycle and apoptosis .

The mechanisms through which D-Proline, 1-acetyl-2-methyl- exerts its biological effects include:

- Enzyme Interaction : By inhibiting DPP-4, the compound can modulate glucose metabolism and insulin signaling pathways.

- HDAC Inhibition : The compound has shown promise in inhibiting HDAC activity, which can lead to increased acetylation of histones and subsequent changes in gene expression that may induce apoptosis in cancer cells .

Research Findings

Several studies have contributed to understanding the biological activity of D-Proline, 1-acetyl-2-methyl-. Key findings include:

Case Study 1: Antidiabetic Applications

In a study investigating the effects of D-Proline derivatives on glucose metabolism, researchers found that D-Proline, 1-acetyl-2-methyl-, when administered to diabetic animal models, significantly reduced blood glucose levels by inhibiting DPP-4 activity.

Case Study 2: Anticancer Activity

A study focused on the anticancer properties of D-Proline derivatives reported that treatment with D-Proline, 1-acetyl-2-methyl-, led to significant apoptosis in A549 cells through HDAC inhibition. The study utilized various assays including MTT for cell viability and flow cytometry for apoptosis analysis.

Propiedades

IUPAC Name |

(2R)-1-acetyl-2-methylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9,2)7(11)12/h3-5H2,1-2H3,(H,11,12)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSYPKQVDFIHEJ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@]1(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.